molecular formula C7H9ClN2 B1415116 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1049127-52-7

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B1415116
CAS RN: 1049127-52-7
M. Wt: 156.61 g/mol
InChI Key: XSQBUKGVVNZCRS-UHFFFAOYSA-N
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Description

“2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole” is a derivative of benzimidazole . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for researchers . For instance, 2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for their various biological activities . They have been found to exhibit activities such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. The core structure of benzimidazole allows it to interact with biopolymers within the living system, making it a valuable scaffold for developing new therapeutic agents. Researchers have synthesized various benzimidazole derivatives and screened them for their anticancer activities, finding promising results in inhibiting tumor growth and proliferation .

Antiviral and Anti-HIV Properties

The structural similarity of benzimidazole to nucleotides enables it to interfere with viral replication processes. Substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus, highlighting their potential as antiviral agents. Additionally, certain benzimidazole derivatives have demonstrated significant anti-HIV activity, offering a potential pathway for developing new treatments for HIV/AIDS .

Anthelmintic and Antiprotozoal Effects

Benzimidazoles have a long history of use as anthelmintics, with the discovery of thiabendazole spurring further research into this class of compounds. Modifications at the 2 and 5 positions of the benzimidazole molecule have led to a number of active drugs that are effective against parasitic worms. Moreover, some benzimidazole derivatives have shown activity against protozoal infections, providing a basis for new antiprotozoal drugs .

Antihypertensive and Cardiovascular Applications

The pharmacological profile of benzimidazole analogs includes their use as antihypertensive agents. By acting on various pathways within the cardiovascular system, these compounds can help in managing high blood pressure and other related cardiovascular conditions. Their role in this field is supported by their ability to modulate enzyme activity that is crucial for maintaining vascular tone .

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have been identified as having significant anti-inflammatory and analgesic properties. This makes them useful in the treatment of conditions characterized by inflammation and pain. Their mechanism of action often involves the inhibition of enzymes that contribute to the inflammatory response, thereby reducing symptoms and improving patient comfort .

Antidiabetic Activity

The ability of benzimidazole derivatives to act as antidiabetic agents has been explored, with some compounds showing the ability to modulate blood sugar levels. This application is particularly important given the global prevalence of diabetes and the ongoing search for more effective treatments. Benzimidazole-based compounds may offer a new avenue for diabetes management .

Future Directions

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, which has created interest in researchers . The future directions could involve synthesizing a variety of benzimidazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQBUKGVVNZCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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